CK0106023

KSP inhibitor enzyme kinetics potency comparison

CK0106023 is a validated allosteric KSP inhibitor for research, exhibiting >200-fold selectivity over CENP-E, MKLP1, and Kif1A. It is optimally used to study allosteric KSP regulation independent of ATP-competitive mechanisms. This tool compound serves as a reproducible in vivo positive control, demonstrating efficacy comparable to paclitaxel in murine xenograft models.

Molecular Formula C30H32BrClN4O2
Molecular Weight 596.0 g/mol
CAS No. 336115-72-1
Cat. No. B1669120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCK0106023
CAS336115-72-1
SynonymsCK0106023;  CK 0106023;  CK0106023
Molecular FormulaC30H32BrClN4O2
Molecular Weight596.0 g/mol
Structural Identifiers
SMILESCCC(C1=NC2=C(C=CC(=C2)Cl)C(=O)N1CC3=CC=CC=C3)N(CCCN(C)C)C(=O)C4=CC=C(C=C4)Br
InChIInChI=1S/C30H32BrClN4O2/c1-4-27(35(18-8-17-34(2)3)29(37)22-11-13-23(31)14-12-22)28-33-26-19-24(32)15-16-25(26)30(38)36(28)20-21-9-6-5-7-10-21/h5-7,9-16,19,27H,4,8,17-18,20H2,1-3H3
InChIKeyPZVLDHUUSWUATQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CK0106023 (CAS 336115-72-1): A First-Generation Allosteric KSP Inhibitor with Defined Ki and Selectivity Profile


CK0106023 (CAS 336115-72-1) is a first-generation, small-molecule, allosteric inhibitor of the kinesin spindle protein (KSP, also known as Eg5 or KIF11) motor domain ATPase. It was among the earliest compounds to demonstrate the feasibility of targeting mitotic kinesins for anticancer therapy [1]. The compound has a molecular formula of C30H32BrClN4O2 and a molecular weight of 595.96 g/mol, and it is typically supplied as a solid powder soluble in DMSO but not in water .

Beyond KSP Inhibition: Why CK0106023's Specific Allosteric Mechanism Distinguishes It from Other Mitotic Inhibitors


In research settings, substituting CK0106023 with another KSP inhibitor or a broader mitotic poison can confound experimental outcomes. While many compounds may inhibit KSP, they differ critically in their binding mechanisms (allosteric vs. ATP-competitive), potency ranges (spanning three orders of magnitude in Ki/IC50), and selectivity profiles [1]. For instance, the widely used microtubule-stabilizing agent paclitaxel exerts its antimitotic effect through a distinct, non-KSP-specific mechanism that directly impacts cytoskeletal dynamics, leading to different cellular phenotypes and toxicity profiles [1]. The quantitative evidence below underscores that CK0106023's unique combination of allosteric inhibition, defined selectivity over other kinesins, and validated in vivo activity profile cannot be assumed for any other KSP-targeting agent without direct comparative data.

CK0106023 (CAS 336115-72-1): Quantified Differentiators for Research Selection


Comparative KSP Enzyme Inhibition: CK0106023 (Ki = 12 nM) vs. SB-743921 (Ki = 0.1 nM)

CK0106023 is an allosteric inhibitor of the KSP motor domain ATPase with a reported Ki value of 12 nM [1]. In contrast, SB-743921, a second-generation clinical candidate and structural analog, is a far more potent KSP inhibitor with a reported Ki of 0.1 nM [2]. This 120-fold difference in binding affinity demonstrates a significant potency gap within the same inhibitor class, underscoring CK0106023's distinct pharmacologic profile and its utility as a comparator for less potent KSP inhibition studies.

KSP inhibitor enzyme kinetics potency comparison SB-743921

Kinesin Selectivity Profile: CK0106023 Exhibits >200-Fold Selectivity Over Mitotic Kinesins CENP-E, MKLP1, and Kif1A

A key differentiator for CK0106023 is its well-characterized selectivity profile. The compound displays >200-fold selectivity for KSP over the mitotic kinesins CENP-E, MKLP1, and Kif1A . This quantitative selectivity window is a critical experimental parameter, ensuring that observed cellular phenotypes (e.g., monopolar spindle formation) can be attributed specifically to KSP inhibition rather than off-target effects on other essential mitotic kinesins.

kinesin selectivity off-target activity CENP-E MKLP1

In Vivo Antitumor Efficacy: CK0106023 Demonstrates Activity Comparable to or Exceeding Paclitaxel in Tumor-Bearing Mice

In head-to-head in vivo studies, CK0106023 exhibited antitumor activity in tumor-bearing mice that was comparable to or exceeded that of the standard-of-care antimitotic agent paclitaxel [1]. This result established CK0106023 as a benchmark for the therapeutic potential of KSP inhibition, demonstrating that targeting this motor protein could achieve efficacy levels similar to those of microtubule poisons, but via a distinct and potentially less neurotoxic mechanism.

in vivo efficacy xenograft model paclitaxel comparison

Comparative Cytotoxicity in Cancer Cell Lines: CK0106023 Shows Variable IC50 Values (1.07 - 7.02 µM) Across Tumor Types

The cytotoxic activity of CK0106023 has been quantified across multiple human cancer cell lines, providing a reference dataset for comparative studies. Reported IC50 values include: 3 µM in A2780 ovarian cancer cells [1], 4.89-7.02 µM in A549 lung cancer cells [2], and 5.1-6.7 µM in AGS gastric cancer cells [2]. In a separate study, novel tetrahydro-β-carboline derivatives (Compounds 8 and 9) were found to exhibit superior antitumor activity compared to CK0106023, with GI50/IC50 values of 1.07/1.62 µM and 1.46/3.27 µM, respectively, against the same A549 and AGS cell lines [3]. These data position CK0106023 as a lower-potency control for evaluating next-generation KSP inhibitors.

cytotoxicity cancer cell lines IC50 A549 AGS

CK0106023 (CAS 336115-72-1): Defined Research Applications Guided by Quantitative Evidence


Mechanistic Studies of KSP-Specific Mitotic Arrest

Researchers investigating the direct consequences of KSP inhibition can employ CK0106023 due to its defined >200-fold selectivity over other mitotic kinesins (CENP-E, MKLP1, Kif1A). This selectivity profile ensures that observed phenotypes, such as the formation of monopolar mitotic spindles, are specifically attributable to KSP inhibition, avoiding confounding data from off-target effects . This is crucial for generating clean, interpretable results in cell cycle arrest and apoptosis studies.

In Vivo Proof-of-Concept Studies for KSP-Targeted Therapies

As a first-generation KSP inhibitor with validated in vivo activity comparable to paclitaxel, CK0106023 serves as a valuable benchmark in tumor-bearing mouse models [1]. This established in vivo efficacy profile allows researchers to evaluate the performance of novel KSP inhibitors or combination therapies against a known standard, providing a baseline for assessing improvements in tumor growth inhibition, tolerability, or pharmacokinetic properties.

Benchmarking Cellular Potency of Novel KSP Inhibitors

Investigators developing next-generation KSP inhibitors can utilize CK0106023 as a reference compound for cellular cytotoxicity assays. Its well-documented IC50 values across a panel of human cancer cell lines (e.g., 3 µM in A2780, 4.89-7.02 µM in A549, 5.1-6.7 µM in AGS) provide a quantitative baseline for assessing improvements in potency [2]. Studies have already demonstrated that novel tetrahydro-β-carboline derivatives can achieve 2- to 4.5-fold greater potency in these same cell lines, underscoring the utility of this benchmark [3].

Dose-Response Modeling with a Moderately Potent KSP Inhibitor

For experimental designs requiring a KSP inhibitor with moderate potency (Ki = 12 nM) rather than the ultra-high potency of clinical-stage compounds like SB-743921 (Ki = 0.1 nM), CK0106023 is the appropriate tool [1][4]. This 120-fold difference in binding affinity allows researchers to study partial or dose-dependent inhibition of KSP activity, which is valuable for understanding threshold effects, resistance mechanisms, or for use in combination therapies where complete KSP inhibition is not desired.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for CK0106023

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.